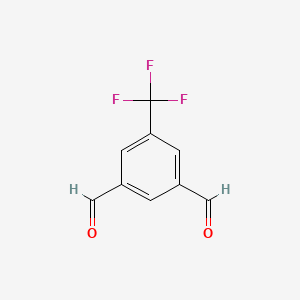
5-(Trifluoromethyl)isophthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)isophthalaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to an isophthalaldehyde structure.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a base, such as cesium fluoride, to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)isophthalaldehyde may utilize continuous flow chemistry techniques to enhance efficiency and scalability. This approach allows for precise control over reaction parameters and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)isophthalaldehyde can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Trifluoromethyl)isophthalaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 5-(Trifluoromethyl)isophthalaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved efficacy in pharmaceutical applications . The aldehyde groups can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
類似化合物との比較
Isophthalaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity compared to 5-(Trifluoromethyl)isophthalaldehyde.
Uniqueness: this compound is unique due to the presence of a single trifluoromethyl group, which provides a balance between electron-withdrawing effects and reactivity. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H5F3O2 |
|---|---|
分子量 |
202.13 g/mol |
IUPAC名 |
5-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-5H |
InChIキー |
UZMRPBCAWFNNDP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C=O)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















